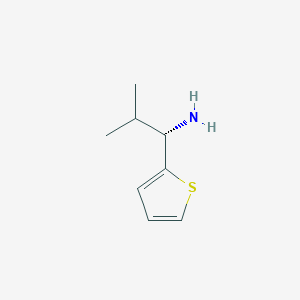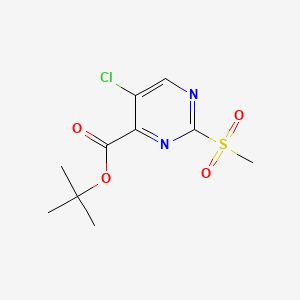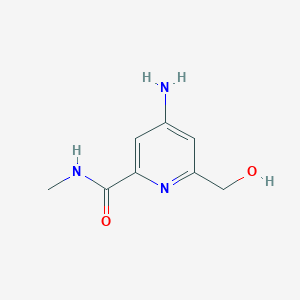
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 4-position, a hydroxymethyl group at the 6-position, and a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Amidation: Picolinic acid is first converted to its corresponding amide by reacting with methylamine under suitable conditions.
Nitration: The amide is then subjected to nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation at the 6-position using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-6-carboxy-N-methylpicolinamide.
Reduction: 4-Amino-N-methylpicolinamide.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
科学的研究の応用
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-Amino-6-hydroxymethylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of a hydroxymethyl group.
4-Amino-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is unique due to the combination of its functional groups and the specific positions on the picolinamide ring. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
4-amino-6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-10-8(13)7-3-5(9)2-6(4-12)11-7/h2-3,12H,4H2,1H3,(H2,9,11)(H,10,13) |
InChIキー |
XWPIQIBWKSAZEX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=N1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
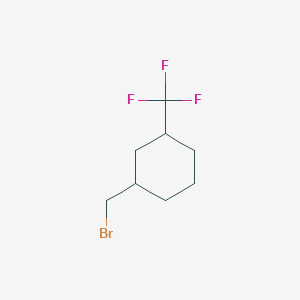
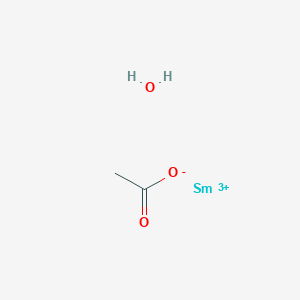

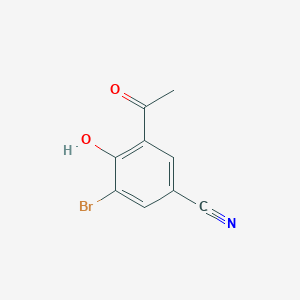
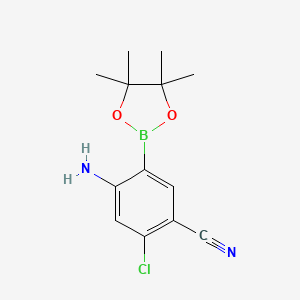
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
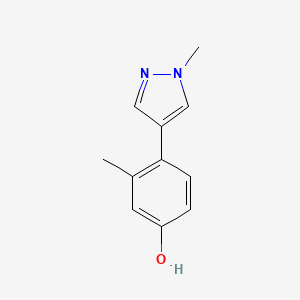
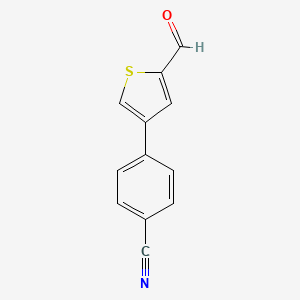
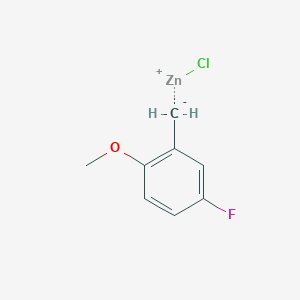
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
